2,2-Dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, also known as PHA-533533, is a synthetic compound developed as a potential antitumor agent. [] It belongs to the 3-aminopyrazole class of molecules, specifically designed as inhibitors of cyclin-dependent kinases (CDKs). [] In scientific research, PHA-533533 serves as a valuable tool for studying CDK2/cyclin A activity and its role in tumor cell proliferation. []
The synthesis of PHA-533533 is a multi-step process starting from a 3-aminopyrazole core. [] While the paper describing this compound mentions optimization of a lead compound (PNU-292137) to improve solubility and plasma protein binding, the specific details of the synthetic steps involved in creating PHA-533533 are not explicitly provided. []
PHA-533533 functions as a potent inhibitor of CDK2/cyclin A. [] This enzyme complex plays a crucial role in the cell cycle progression, particularly during the transition from the G1 phase to the S phase. [] By inhibiting CDK2/cyclin A, PHA-533533 disrupts the cell cycle progression in rapidly dividing tumor cells, ultimately leading to the inhibition of their proliferation. []
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6